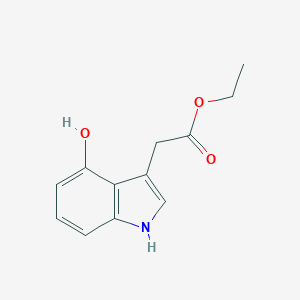

ethyl 2-(4-hydroxy-1H-indol-3-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 2-(4-hydroxy-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H13NO3/c1-2-16-11(15)6-8-7-13-9-4-3-5-10(14)12(8)9/h3-5,7,13-14H,2,6H2,1H3 |

InChI Key |

YEOTXIGAXFKCGF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=CNC2=C1C(=CC=C2)O |

Canonical SMILES |

CCOC(=O)CC1=CNC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in Indole Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed information about the atomic arrangement and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Indole (B1671886) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of a molecule.

For ethyl 2-(4-hydroxy-1H-indol-3-yl)acetate, ¹H NMR would identify all unique proton environments. Key expected signals include the N-H proton of the indole ring, the phenolic O-H proton, distinct aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the acetate (B1210297) side chain (CH₂), and the characteristic quartet and triplet of the ethyl ester group (-OCH₂CH₃). The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern, particularly the 3,4-disubstitution on the indole core.

¹³C NMR spectroscopy complements this by detecting all unique carbon atoms, including the carbonyl carbon of the ester, the carbons of the indole ring system, and the ethyl group carbons.

While specific experimental data for this compound is not widely published, the analysis of a structurally related compound, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate , provides an illustrative example of the data obtained. researchgate.netmdpi.com

Illustrative NMR Data for a Related Indole Derivative

The following table shows ¹H and ¹³C NMR data for ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate , a compound with a similar ethyl acetate side chain at the 3-position. This data is presented to demonstrate the type of information generated by NMR analysis. researchgate.net

Interactive Table: NMR Data for Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 9.18 (s, 1H) | Indole N-H | 186.46 | C=O (benzoyl) |

| 8.31 (d, J = 8.7 Hz, 2H) | Aromatic CH | 170.80 | C=O (ester) |

| 7.85 (d, J = 8.7 Hz, 2H) | Aromatic CH | 149.62 | Aromatic C |

| 7.64 (d, J = 8.1 Hz, 1H) | Aromatic CH | 144.18 | Aromatic C |

| 7.45–7.34 (m, 2H) | Aromatic CH | 136.83 | Aromatic C |

| 7.19 (ddd, J=8.0, 5.1, 2.8 Hz, 1H) | Aromatic CH | 131.36 | Aromatic C |

| 4.11 (q, J = 7.1 Hz, 2H) | -OCH₂CH₃ | 129.69 | Aromatic C |

| 3.76 (s, 2H) | -CH₂COO- | 128.16 | Aromatic C |

| 1.23 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ | 127.29 | Aromatic C |

| 123.72 | Aromatic C | ||

| 121.30 | Aromatic C | ||

| 121.13 | Aromatic C | ||

| 117.51 | Aromatic C | ||

| 112.44 | Aromatic C | ||

| 61.23 | -OCH₂CH₃ | ||

| 31.16 | -CH₂COO- | ||

| 14.17 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Illustrative IR Data for a Related Indole Derivative

The following table details the IR absorption bands for ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate . This is presented to illustrate the typical data obtained from an IR analysis of a functionalized indole acetate. researchgate.net

Interactive Table: IR Data for Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3322 | N-H Stretch (Indole) |

| 2934 | C-H Stretch (Aliphatic) |

| 1722 | C=O Stretch (Ester) |

| 1616, 1598 | C=C Stretch (Aromatic) |

| 1522 | N-O Stretch (Nitro Group) |

| 1257, 1215 | C-O Stretch (Ester) |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula of a compound. researchgate.netmdpi.com For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₃NO₃.

Furthermore, MS analysis involves fragmenting the molecule and analyzing the resulting pieces. This fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. Expected fragmentation for the target compound would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the acetate side chain, and other characteristic fissions of the indole ring system. These analyses are often coupled with chromatographic separation, such as in LC-MS. nih.gov

Illustrative MS Data for Related Indole Derivatives

No direct mass spectrometry data for this compound is available. However, data from related compounds illustrates the utility of the technique.

Interactive Table: MS Data for Related Indole Compounds

| Compound | Technique | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | HRMS (EI) | 352.1059 | 352.1051 | researchgate.net |

| Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate | LCMS | 260.1 | (as [M+H]⁺) | chemicalbook.com |

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. google.com For the synthesis of this compound, TLC would be used to determine when the starting materials have been consumed and the product has formed.

Column Chromatography is the standard method for purifying organic compounds. researchgate.net The crude product mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is chosen that allows the desired compound to be separated from impurities based on differences in polarity. The synthesis of various hydroxyindole derivatives frequently employs column chromatography with solvent mixtures like ethyl acetate and hexane (B92381) for isolation. researchgate.netgoogle.com

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is used for final purity analysis. researchgate.net A validated HPLC method can precisely quantify the purity of this compound, often reported as a percentage (e.g., >98%). Methods developed for the analysis of psilocin and its metabolite 4-hydroxyindole-3-acetic acid often use a C18 analytical column and can be adapted for related esters. nih.gov

X-ray Crystallography for Three-Dimensional Structural Confirmation

While NMR provides the connectivity of a molecule, X-ray crystallography provides its exact three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. This technique offers unambiguous proof of a compound's structure. To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a complete 3D model of the molecule. This method also reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions like hydrogen bonding.

No crystallographic data for this compound is currently published. However, the study of other indole esters, such as ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate , demonstrates the detailed structural insights that can be gained, confirming the planarity of the indole ring and the specific conformations of side chains.

Structure Activity Relationship Sar Studies and Rational Molecular Design of Indole Compounds

Impact of Substituent Position and Nature on Biological Activity

The biological activity of indole (B1671886) derivatives can be significantly modulated by the position and chemical nature of substituents on the indole ring and its side chains. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.

The position of a hydroxyl group on the indole ring is a critical determinant of biological activity. For instance, 4-hydroxyindole (B18505) derivatives are known to possess a range of biological properties, including the ability to inhibit amyloid fibrillization. researchgate.net The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

Modification of the hydroxyl group, such as through methylation to a methoxy (B1213986) group, can have varied effects on activity. In a series of indole-based chalcone (B49325) derivatives, a 5-methoxy substituent was found to be a key feature for potent anti-inflammatory activity through the inhibition of prostaglandin (B15479496) production. nih.gov Furthermore, in the context of anti-inflammatory agents, the introduction of a methoxy group at the 6-position or at both the 5- and 6-positions of an indan-1-acetic acid, a bioisostere of indole-3-acetic acid, was shown to remarkably enhance analgesic activity. nih.gov This suggests that the electronic and steric effects of the methoxy group, as well as its position, play a significant role in modulating the pharmacological profile of indole derivatives.

The following table summarizes the effect of hydroxyl and methoxy substitutions on the biological activity of selected indole and indan (B1671822) derivatives.

| Compound/Derivative | Substitution | Biological Activity | Reference |

| 4-Hydroxyindole | 4-OH | Inhibition of amyloid fibrillization | researchgate.net |

| 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | 5-OCH3 | Potent COX-1 and COX-2 inhibition | nih.gov |

| 6-Methoxy-indan-1-acetic acid | 6-OCH3 | Enhanced analgesic activity | nih.gov |

| 5,6-Dimethoxy-indan-1-acetic acid | 5,6-di-OCH3 | Enhanced analgesic activity | nih.gov |

The nature of the side chain at the 3-position of the indole ring significantly influences the compound's physicochemical properties and biological activity. The conversion of an ester moiety, as in ethyl 2-(4-hydroxy-1H-indol-3-yl)acetate, to a carboxylic acid can have a profound impact on activity.

In a study of 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters, it was found that the methyl, ethyl, and allyl esters exhibited biological activities as strong as the free acid in an Avena coleoptile elongation assay. researchgate.net However, all the esters, with the exception of the sterically hindered tert-butyl ester, demonstrated greater inhibition of Chinese cabbage hypocotyl growth compared to the free acid. researchgate.net This suggests that in some biological systems, the ester form may enhance activity, possibly due to increased cell permeability, before being hydrolyzed to the active carboxylic acid form within the target cells. Conversely, in other contexts, the free carboxylic acid may be essential for direct interaction with the target, and esterification could diminish or abolish activity if the ester cannot be efficiently hydrolyzed.

The table below illustrates the comparative biological activities of 4-chloroindole-3-acetic acid and its esters.

| Compound | Avena Coleoptile Elongation Activity | Chinese Cabbage Hypocotyl Growth Inhibition | Reference |

| 4-Chloroindole-3-acetic acid | Strong | - | researchgate.net |

| Methyl 4-chloroindole-3-acetate | As strong as acid | Stronger than acid | researchgate.net |

| Ethyl 4-chloroindole-3-acetate | As strong as acid | Stronger than acid | researchgate.net |

| Allyl 4-chloroindole-3-acetate | As strong as acid | Stronger than acid | researchgate.net |

| tert-Butyl 4-chloroindole-3-acetate | Weaker than acid | Weaker than acid | researchgate.net |

The introduction of electron-withdrawing groups (EWGs) onto the indole nucleus can significantly alter its electronic properties and, consequently, its biological activity. EWGs can modulate the pKa of the indole NH, influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, and affect its metabolic stability.

For instance, in the development of indole-based inhibitors, the placement of EWGs can be a key strategy to enhance potency. The electron-withdrawing nature of a substituent can increase the acidity of the indole N-H, potentially leading to stronger hydrogen bonding with the target protein. A study on indole acetic acid sulfonate derivatives as ectonucleotidase inhibitors highlighted the importance of the sulfonate group, an EWG, in the main scaffold for inhibitory activity. nih.gov The substitution of a fluorine atom, another EWG, at the para position of a phenyl ring attached to the main scaffold further enhanced the activity against human ecto-5'-nucleotidase (h-e5'NT). nih.gov This enhancement was attributed to the electronegative effect of the fluorine, which likely reduced the hydrolytic activity of the enzyme. nih.gov

The following table provides examples of how electron-withdrawing groups can influence the biological activity of indole derivatives.

| Compound/Derivative | Electron-Withdrawing Group | Effect on Biological Activity | Reference |

| Indole acetic acid sulfonate derivative with p-fluorophenyl substitution | -SO3H, -F | Enhanced inhibitory activity against h-e5'NT (IC50 = 0.37 µM) | nih.gov |

| 4-Chloroindole-3-acetic acid | 4-Cl | Stronger auxin activity than indole-3-acetic acid | researchgate.net |

The indole ring system can often accommodate bulky substituents at various positions, although the degree of tolerance is highly dependent on the specific biological target and the position of the substitution. The introduction of bulky groups can be a strategy to improve selectivity, enhance binding affinity through increased van der Waals interactions, or modulate pharmacokinetic properties.

In a study of psilocybin analogues, which are 4-hydroxy-N,N-dialkyltryptamines, the steric properties of the amine substituents were found to be a key factor influencing their activity in the head-twitch response (HTR) assay. acs.orgnih.gov A negative correlation was observed between the HTR potency and the sum of the steric parameter (Charton's upsilon parameter, υ) for the two amine substituents. acs.orgnih.gov This indicates that as the bulkiness of the substituents on the nitrogen atom of the side chain increases, the biological activity decreases.

Conversely, in the design of other indole-based compounds, bulky groups may be well-tolerated or even beneficial. For example, the synthesis of indole derivatives with bulky N-acyl chains demonstrated that while C2 to C8 alkyl chains were tolerated, a C14 alkyl chain or a benzoyl group led to a decline in activity, suggesting a limit to the size of the substituent that can be accommodated. mdpi.com

The table below shows the effect of increasing the bulk of N-alkyl substituents on the HTR potency of 4-hydroxy-N,N-dialkyltryptamines.

| Compound | Sum of Steric Parameter (υ) | HTR Potency (ED50, µmol/kg) | Reference |

| 4-HO-DMT (Psilocin) | 1.04 | 0.81 | acs.orgnih.gov |

| 4-HO-MET | 1.39 | 0.65 | acs.orgnih.gov |

| 4-HO-MPT | 1.74 | 1.92 | acs.orgnih.gov |

| 4-HO-MIPT | 2.15 | 2.97 | acs.orgnih.gov |

Conformational Analysis and Molecular Flexibility in Indole Derivatives

Computational methods, such as Density Functional Theory (DFT), are often employed to study the conformational preferences of indole derivatives. For instance, DFT calculations have been used to optimize the ground state geometry of 4-hydroxyindole fused isocoumarin (B1212949) derivatives. rsc.org Such studies can provide insights into the most stable conformations of the molecule and how these might relate to its biological activity.

The flexibility of side chains is particularly important. For example, in indole-3-acetic acid, the orientation of the acetic acid side chain relative to the indole ring can influence its activity as a plant hormone. The ability of the side chain to adopt different conformations allows the molecule to adapt to the specific geometry of the auxin receptor binding site. Molecular modeling studies of 4-alkyloxy indole derivatives have suggested that achieving a reasonable superposition of key structural features with known cannabinoid agonists is not straightforward, highlighting the importance of conformational flexibility in ligand-receptor interactions. nih.gov

Design Principles for Targeting Specific Biological Pathways

The rational design of indole derivatives to target specific biological pathways involves a multi-faceted approach that considers the SAR data, conformational properties, and the structure of the biological target. The indole scaffold serves as a versatile template that can be decorated with various functional groups to achieve desired pharmacological effects.

One key design principle is the use of the indole as a bioisostere for other aromatic systems. For example, indole-3-acetic acid derivatives have been designed as analogues of other phenylacetic acids with anti-inflammatory properties. nih.gov Another strategy involves the introduction of specific pharmacophoric elements to the indole core. In the design of ectonucleotidase inhibitors, an indole acetic acid scaffold was combined with a sulfonate and a carboxamide group to create a pharmacophore that was essential for inhibitory activity. nih.gov

Furthermore, molecular modeling and computational chemistry play a crucial role in the design process. These tools can be used to predict the binding modes of indole derivatives to their targets, identify key interactions, and guide the design of new compounds with improved potency and selectivity. For instance, molecular modeling of 4-alkyloxy indole derivatives has been used to understand their interaction with the cannabinoid receptor and to rationalize their SAR. nih.gov The development of Quantitative Structure-Activity Relationship (QSAR) models for indole derivatives can also aid in predicting the biological activity of novel compounds before their synthesis. nih.govnih.govresearchgate.net

Computational and Theoretical Investigations of Ethyl 2 4 Hydroxy 1h Indol 3 Yl Acetate and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. youtube.comyoutube.com This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. youtube.com For indole (B1671886) derivatives, molecular docking has been extensively used to explore their interactions with a wide array of biological targets.

Studies on indole analogues have demonstrated their potential to bind to various enzymes and receptors. For instance, docking simulations of novel indole derivatives integrated with chromenol, quinoline, and pyran moieties have been performed against enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are targets for antimicrobial agents. nih.gov These simulations revealed that the compounds fit well within the active sites, interacting through hydrogen bonds and pi-stacked interactions. nih.gov One particular analogue showed a minimum binding energy of -11.5 kcal/mol against MurC, indicating strong binding potential. nih.gov

In the context of anticancer research, docking studies have shown that indole-based compounds can effectively bind to key proteins involved in cancer progression. For example, an indole-acrylamide derivative was found to form hydrogen bonds with βAsn258 and βCys241 in the colchicine-binding site of tubulin, a critical target for anticancer drugs. nih.gov Similarly, an indole-1,3,4-oxadiazole hybrid displayed a high binding energy of -8.54 kcal/mol with tubulin, forming stable interactions. nih.gov Other research has explored the binding of indole derivatives to targets like HIF-1α, a regulator of tumor adaptation, and the anti-apoptotic protein Bcl-2. nih.govmdpi.com

While specific docking data for ethyl 2-(4-hydroxy-1H-indol-3-yl)acetate is not detailed in the available literature, its structural similarity to indole-3-acetic acid (IAA) suggests it could interact with similar biological targets. nih.govwikipedia.org The 4-hydroxy group and the ethyl acetate (B1210297) side chain would influence its binding profile, potentially forming specific hydrogen bonds and hydrophobic interactions within a target's binding pocket. Docking simulations for this specific compound would be essential to elucidate its precise binding mode and predict its potential biological targets.

| Indole Analogue | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 | Hydrogen bonds, pi-stacked interactions nih.gov |

| Indole-1,3,4-oxadiazole hybrid (Compound 10) | α- and β-tubulin | -8.54 | Hydrogen bonds with PRO175, VAL177, SER174 nih.gov |

| Indole-chalcone glycohybrid (Compound 20) | HCK protein | -13.42 | - nih.gov |

| Indole-based azine derivative (Compound 24) | CDK-5 | -8.34 | Hydrogen bonds with Gln131, Asn132 mdpi.com |

| Indole-based HIF-1α inhibitor (Compound 41) | HIF-1α | -7.7 | Hydrogen bonds with Asp201, Gln147, Thr196 mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. jocpr.comnih.gov

Numerous QSAR studies have been conducted on indole derivatives to predict various biological activities. jocpr.comtandfonline.com For example, a QSAR study on 40 indole derivatives was performed to model their lipophilicity (log P) and toxicity (LD50), using topological indices to describe the molecular structure. jocpr.com Another study focused on the antifungal activity of 52 indole derivatives against Candida albicans. tandfonline.com Using quantum chemical descriptors calculated via Density Functional Theory (DFT), a model was developed with a high correlation coefficient (R = 0.8879), indicating a strong relationship between the calculated descriptors and antifungal activity. tandfonline.com The model revealed that descriptors related to atomic charges and molecular shape were significant predictors of activity. tandfonline.com

In the development of inhibitors for specific enzymes, QSAR is a key tool. A study on isatin (B1672199) and indole derivatives as SARS CoV 3CLpro inhibitors developed robust QSAR models using Monte Carlo optimization. nih.gov These models successfully predicted the inhibitory activity (pIC50) of the compounds, demonstrating the utility of QSAR in designing antiviral agents. nih.gov Similarly, a 3D-QSAR study on indolealkylamine derivatives with β3-adrenergic activity identified that steric properties, hydrogen-bond donors, and hydrogen-bond acceptors were major contributors to the biological activity. mdpi.com

For this compound, a QSAR model could be developed as part of a series of analogues with varying substituents on the indole ring and the acetate side chain. By correlating descriptors—such as electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molar refractivity), and lipophilicity (e.g., logP)—with a measured biological activity, a predictive model could be established. This model would help in designing new analogues with potentially improved activity.

| QSAR Study Subject | Predicted Activity | Model Type | Key Statistical Parameters |

| Indole derivatives (52 compounds) | Antifungal (vs. C. albicans) | MLR using DFT descriptors | R² = 0.7884, Q² = 0.6866 tandfonline.com |

| Isatin and indole derivatives (81 compounds) | SARS CoV 3CLpro inhibition | Monte Carlo optimization | R² (validation set) up to 0.89 nih.gov |

| Indolealkylamines (31 compounds) | Human β3-adrenergic activity | 3D-QSAR (CoMSIA) | q² = 0.639, r² = 0.963 mdpi.com |

| Indolylpropylpiperazines (27 compounds) | SERT affinity | 3D-QSAR (CoMFA/CoMSIA) | q² = 0.625 (CoMFA), 0.523 (CoMSIA) nih.gov |

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of ligand-protein interactions, complementing the static picture offered by molecular docking. rsc.org These simulations can reveal the stability of binding poses, conformational changes in the protein or ligand, and the role of solvent molecules in the binding process. nih.gov

For indole-based compounds, MD simulations have been employed to validate docking results and gain deeper insights into their interaction mechanisms. In a study of indole derivatives as neuroprotective agents, MD simulations were used to investigate the interaction of the compounds with the Aβ(25–35) peptide, which is implicated in Alzheimer's disease. nih.gov The simulations, run for an extensive period, confirmed that the binding poses identified by docking were stable over time, with key hydrogen bonds and salt-bridge interactions being maintained. nih.gov

Another study used MD simulations to investigate indole-based inhibitors of the estrogen receptor alpha (ERα). mdpi.com The simulations, conducted over 50 nanoseconds, showed that the most potent compound maintained a stable binding within the active site of ERα, with minimal fluctuations in the protein-ligand complex. mdpi.com Similarly, MD simulations have been used to study the structural dynamics of protein nanocarriers binding to indole-containing compounds, correlating conformational rearrangements with spectroscopic data. rsc.org The simulations helped elucidate how changes in the local environment of an indole-related residue (5-fluorotryptophan) affect its solvent exposure and interaction with bound molecules. rsc.org

Applying MD simulations to a complex of this compound and a putative protein target (identified through docking) would be a critical step in validating the interaction. Such simulations could confirm the stability of the predicted binding mode, identify key dynamic interactions, and calculate the free energy of binding, providing a more accurate estimate of the binding affinity.

Prediction of Binding Affinities and Molecular Recognition

Predicting the binding affinity between a ligand and its target is a central goal of computational drug design. acs.org Binding affinity, often expressed as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction. Computational methods like molecular docking and free energy calculations are used to estimate these values.

Molecular recognition refers to the specific interactions, such as hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking, that govern the binding of a ligand to its receptor. nih.gov The indole scaffold is recognized as a "privileged scaffold" because it can serve as a ligand for a variety of receptors by presenting different interaction patterns. nih.govfrontiersin.org

For indole derivatives, studies have reported a wide range of binding affinities for various targets. In a structure-activity relationship study of indole-based HIV-1 fusion inhibitors, binding affinities (Ki) to the viral glycoprotein (B1211001) 41 were in the range of 1-2 μM for the most active compounds. nih.gov Molecular docking studies of indole-based glycohybrids against the HCK protein target revealed a docking score of -13.42 kcal/mol for the most potent compound, indicating a very high binding affinity. nih.gov In contrast, the natural inhibitor had a score of -6.77 kcal/mol. nih.gov Research on indole derivatives targeting cholinesterases for the treatment of Alzheimer's disease identified a compound with a high potency against butyrylcholinesterase (BChE), showing an IC50 value of 56.9 nM. mdpi.com

The predicted binding affinity of this compound would depend on its target. The 4-hydroxy group on the indole ring and the terminal ester group are capable of forming hydrogen bonds, which could significantly contribute to binding affinity. nih.gov The indole ring itself can participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding site. nih.govmdpi.com

| Indole Analogue/Derivative | Target | Binding Affinity/Activity |

| Indole-based HIV-1 fusion inhibitors (compounds 1a, 1b) | HIV-1 gp41 hydrophobic pocket | Ki = 1–2 μM nih.gov |

| Tryptophan-based analogue (Compound 10) | Butyrylcholinesterase (BChE) | IC50 = 56.9 nM mdpi.com |

| Indole-based AMPK activator (Compound 21) | AMP-activated protein kinase (AMPK) | Potent activator in HEK293 cells mdpi.com |

| Indole-based MAO-B inhibitor (Compound 14b) | Monoamine oxidase B (MAO-B) | IC50 = 8.65 µM mdpi.com |

| Indole-based glycohybrid (Compound 20) | MCF-7 breast cancer cells | IC50 = 1.05 µM nih.gov |

Analysis of Lipophilicity in Relation to Biological Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical property in drug design. It is typically quantified by the partition coefficient (logP). Lipophilicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to bind to target receptors.

For indole derivatives, the relationship between lipophilicity and biological activity has been explored in several studies. In a QSAR study of indolealkylamines as β3-adrenergic agonists, the lipophilicity of substituents on the indole ring (πx) was found to be a highly favorable parameter for activity. mdpi.com This suggests that increasing the lipophilicity in specific regions of the molecule enhances its interaction with the receptor.

Conversely, in the development of HIV-1 fusion inhibitors, increasing the polarity of the indole core (i.e., reducing lipophilicity) by replacing it with a benzimidazole (B57391) ring was explored as a strategy, although it did not always lead to improved antiviral activity, highlighting a complex relationship. nih.gov Another study on α-glucosidase inhibitors strategically introduced a methoxy (B1213986) group at the C5 position of the indole scaffold to enhance lipophilicity, which was hypothesized to improve π-stacking interactions within the enzyme's active site and contribute to higher inhibitory activity. preprints.org The resulting compound with this modification showed significantly better performance than the clinical reference drug. preprints.org

The lipophilicity of this compound can be computationally predicted. The presence of the polar 4-hydroxy group would decrease its lipophilicity compared to an unsubstituted indole, while the ethyl acetate group would increase it relative to the corresponding carboxylic acid (indole-3-acetic acid). This balance of hydrophilic and lipophilic character is crucial. An optimal lipophilicity value is often required for a compound to effectively cross biological membranes to reach its target without being too lipophilic, which can lead to poor solubility, high plasma protein binding, and metabolic instability. Therefore, analyzing the lipophilicity of this compound and its analogues is a key step in evaluating their drug-like properties.

Future Directions and Research Applications of 4 Hydroxyindole Acetate Derivatives

Exploration of Novel Synthetic Pathways for Derivatization

The generation of diverse libraries of 4-hydroxyindole (B18505) acetate (B1210297) derivatives is crucial for exploring their full potential. Future research will likely focus on developing more efficient, regioselective, and stereoselective synthetic methods to access novel analogues.

Several established methods for synthesizing the 4-hydroxyindole core can be adapted for derivatization. Traditional approaches often start from precursors like 1,3-cyclohexanedione (B196179). google.com A modern variation of this involves reacting 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then cyclized and aromatized using a metal catalyst to yield 4-hydroxyindole. google.com This method is advantageous as it avoids harsh conditions and expensive reagents like 2-chloroacetaldehyde. google.com Other classic methods, such as those starting from 6-nitrosalicylaldehyde, also provide a foundational route to the core structure. chemicalbook.com

The Bischler-Möhlau reaction, a condensation reaction between an α-hydroxyketone and an aniline, has been modified to produce both 4-hydroxy and 6-hydroxyindoles from 3-aminophenol (B1664112) and benzoin, allowing for the synthesis of different isomers. researchgate.net Furthermore, palladium-catalyzed reactions, such as the cross-coupling of ortho-iodoanilines with alkynes followed by cyclization, offer a modern approach to the indole (B1671886) ring system. chemicalbook.com

More advanced and novel strategies are emerging for direct functionalization of the indole ring, which are highly valuable for creating derivatives. For instance, iridium-catalyzed C7-allylic alkylation has been successfully applied to 4-aminoindoles. acs.org While 4-hydroxyindole itself was found to primarily undergo C3 allylation under these specific conditions, the study highlights that modifying the directing group at the 4-position is key to controlling the regioselectivity of the reaction. acs.org This suggests that with further refinement, direct and selective C7 functionalization of 4-hydroxyindole derivatives could be achieved, opening up new avenues for creating structurally unique compounds.

Future synthetic explorations will likely focus on:

Catalyst Development: Creating new catalysts that allow for milder reaction conditions and higher regioselectivity in the functionalization of the 4-hydroxyindole ring. google.comresearchgate.net

One-Pot Reactions: Designing multi-component reactions that assemble complex derivatives from simple starting materials in a single step to improve efficiency.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient synthesis of key intermediates and final products.

Identification of New Biological Targets and Mechanisms of Action

A primary focus of future research is the identification of novel biological targets for 4-hydroxyindole acetate derivatives and the elucidation of their mechanisms of action. The structural similarity of the 4-hydroxyindole moiety to endogenous neurotransmitters like serotonin (B10506) has historically guided research toward neurological targets.

Derivatives of 4-nitroindole (B16737) have been synthesized and evaluated as antagonists for the 5-HT2A and 5-HT2C serotonin receptors, with many compounds showing significant binding affinity and high selectivity for the 5-HT2C receptor. nih.gov These findings suggest potential applications in treating disorders where serotonin signaling is dysregulated.

A significant area of investigation is in the field of neurodegenerative diseases. 4-Hydroxyindole has been shown to inhibit the fibrillization of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. medchemexpress.com Kinetic studies have demonstrated that it can block Aβ aggregation and protect neuronal cells from Aβ-induced toxicity. medchemexpress.com This positions 4-hydroxyindole derivatives as promising lead compounds for the development of disease-modifying therapies for Alzheimer's and other proteinopathies.

Computational drug repositioning strategies are also being employed to identify new targets. In silico screening of related oxindole (B195798) scaffolds has predicted potential interactions with various therapeutically relevant targets, including vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov Although the tested oxindole derivative did not show potent inhibition of VEGFR-2, the study demonstrated the utility of these computational methods in generating new hypotheses for drug repurposing. nih.gov Another attractive target in cancer immunotherapy is Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Potent and selective IDO1 inhibitors based on a hydroxyamidine scaffold have been developed through structure-based design, highlighting the potential for indole-related structures to modulate the tumor microenvironment. nih.gov

Future research in this area will involve:

Proteomic Profiling: Using advanced proteomic techniques to identify the direct binding partners of 4-hydroxyindole acetate derivatives in various cell types.

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to uncover novel biological effects of these compounds without a preconceived target.

Mechanism of Action Studies: Combining genetic and pharmacological approaches to validate identified targets and understand the downstream signaling pathways affected by these derivatives. medchemexpress.com

Development as Chemical Probes for Biological Systems

The intrinsic fluorescence of the indole nucleus makes its derivatives, including 4-hydroxyindole acetates, excellent candidates for development as chemical probes. nih.gov These tools are designed to detect and visualize specific analytes, ions, or biological processes within living systems, often through a change in their fluorescent properties. nih.govdocumentsdelivered.com

A notable application is the development of fluorescent sensors for metal ions. Researchers have synthesized 4-hydroxyindole fused isocoumarins that act as "turn-off" fluorescent sensors for copper (Cu²⁺) and iron (Fe³⁺) ions. rsc.org These probes exhibit a decrease in fluorescence intensity upon binding to the target ions, allowing for their detection. rsc.org Importantly, some of these molecules were found to be highly selective chemosensors for Cu²⁺, showing a distinct color change visible to the naked eye. rsc.org

Beyond metal ions, indole derivatives have been designed as pH sensors. nih.gov These probes leverage the protonation and deprotonation of nitrogen or oxygen atoms within the molecule, which alters their electronic structure and, consequently, their color and fluorescence emission. nih.gov Such tools are invaluable for studying cellular compartments with distinct pH environments, like lysosomes, and for monitoring pH changes associated with pathological conditions.

The development of chemical probes relies on designing a molecule with a recognition element that selectively interacts with the target and a signaling unit (the fluorophore) that reports on this interaction. nih.gov The versatility of the 4-hydroxyindole scaffold allows for the incorporation of various recognition moieties to target a wide range of biological molecules and processes. The general principle involves converting a chemical interaction into a measurable optical signal. nih.gov

Future directions for developing 4-hydroxyindole-based chemical probes include:

Two-Photon Probes: Designing derivatives with enhanced two-photon absorption cross-sections for deeper tissue imaging with reduced phototoxicity.

Ratiometric Sensing: Creating probes that exhibit a shift in the wavelength of their fluorescence emission upon analyte binding, which allows for more quantitative and reliable measurements by minimizing artifacts from probe concentration and excitation intensity.

Targeted Probes: Conjugating the 4-hydroxyindole fluorophore to ligands that target specific proteins or organelles, enabling the precise monitoring of biological events in subcellular locations.

Potential as Lead Compounds for Pre-clinical Drug Discovery Programs

The diverse biological activities of 4-hydroxyindole derivatives make them highly attractive as starting points, or lead compounds, for preclinical drug discovery programs. A lead compound is a chemical structure that has shown promising activity against a specific biological target and serves as the foundation for further chemical optimization to improve potency, selectivity, and pharmacokinetic properties.

The demonstrated ability of 4-hydroxyindole to inhibit amyloid fibrillization makes its derivatives strong candidates for neurodegenerative disease programs. medchemexpress.com The core structure can be systematically modified to enhance its brain penetration and interaction with Aβ aggregates, with the goal of developing a therapeutic agent for Alzheimer's disease.

Similarly, the activity of 4-nitroindole derivatives as selective 5-HT2C receptor antagonists provides a validated starting point for developing treatments for psychiatric and neurological conditions. nih.gov Medicinal chemistry campaigns can be initiated to fine-tune the structure to optimize receptor affinity and functional activity while minimizing off-target effects.

The indole scaffold is a recurring motif in compounds targeting cancer. The discovery of indole-related compounds as potent IDO1 inhibitors for cancer immunotherapy is a prime example of their potential. nih.gov A lead compound from this class, after demonstrating efficacy in cellular and animal models, could advance into formal preclinical development, which involves extensive safety and toxicology testing before it can be considered for human clinical trials. nih.gov The journey of a lead compound involves iterative cycles of design, synthesis, and testing to create a final drug candidate.

The future of 4-hydroxyindole acetate derivatives in drug discovery will depend on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand which parts of the molecule are essential for biological activity and which can be altered to improve drug-like properties.

In Vivo Efficacy Models: Testing optimized lead compounds in relevant animal models of disease to demonstrate their therapeutic potential.

Pharmacokinetic and Toxicological Profiling: Evaluating how the compounds are absorbed, distributed, metabolized, and excreted (ADME) by the body, and assessing their safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.